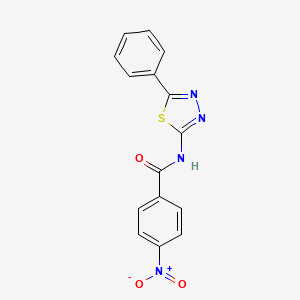

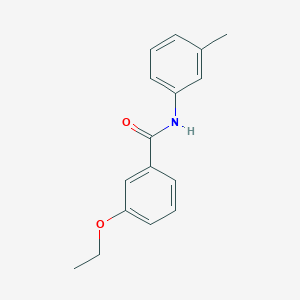

4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Descripción general

Descripción

“4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that belongs to the 1,3,4-thiadiazole class . The 1,3,4-thiadiazole is a heterocyclic five-membered ring that has gained prominence by exhibiting a wide variety of biological activities . The lower toxicity and in vivo stability of 1,3,4-thiadiazole nucleus is attributed to its aromaticity .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole-based compounds involves the use of low-molecular-weight drugs . The compounds are designed, synthesized, and their anticancer effects are assessed . According to the analysis of structure–activity relationship, compounds with methoxy group as an electron donating moiety rendered higher activity than nitro group as an electron withdrawing group .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . Mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” include a melting point of 245 – 249°C . The IR spectrum includes peaks at 3111, 1732, 1681, 1533, 1490, 1458, 1421, 1348, 1332, 1303, 1190, 1138, 1037, 705 cm-1 .Aplicaciones Científicas De Investigación

Antibacterial Activity

1,3,4-Thiadiazole derivatives, which include “4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide”, have been studied for their antibacterial activity . These compounds have shown inhibitory effects on various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

Anticancer Effects

New 1,3,4-thiadiazole-based compounds, including “4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide”, have been synthesized and their anticancer effects have been assessed against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines .

DNA Binding

The interaction of 1,3,4-thiadiazole molecules with calf thymus-DNA (CT-DNA) has been investigated . This research could provide insights into the potential use of these compounds in genetic research and therapy.

Antioxidant Activity

Benzamide compounds, which include “4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide”, have been synthesized and their in vitro antioxidant activity has been determined . This includes total antioxidant, free radical scavenging, and metal chelating activity.

Antimicrobial Agents

1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . These compounds have been tested against E. coli, B. mycoides, and C. albicans.

Aromatase Inhibitors

4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives, which include “4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide”, have been synthesized as promising aromatase inhibitors . Aromatase inhibitors are drugs that are used in the treatment of breast cancer in postmenopausal women.

Direcciones Futuras

The future directions in the research of 1,3,4-thiadiazole-based compounds include the discovery and development of new effective cancer therapies devoid of major limitations such as drug resistance, lack of selectivity, and unwanted side effects . There is a strong demand for the identification and discovery of new chemical structures that can act as more effective and reliable anticancer agents .

Mecanismo De Acción

Target of Action

It is known that 1,3,4-thiadiazole-based compounds, which include this compound, have been assessed for their anticancer effects against various cell lines . These compounds have shown cytotoxic activity, suggesting that they may target proteins or pathways involved in cell proliferation and survival .

Mode of Action

It has been suggested that 1,3,4-thiadiazole-based compounds induce apoptosis via a caspase-dependent pathway . This suggests that these compounds may interact with their targets to trigger programmed cell death, leading to the destruction of cancer cells .

Biochemical Pathways

This pathway is a crucial part of the cell’s response to stress and damage, and its activation can lead to cell death . The downstream effects of this pathway activation would include the elimination of damaged or abnormal cells, which could potentially limit the growth and spread of cancer cells .

Pharmacokinetics

It is known that the mesoionic nature of thiadiazoles allows them to cross cellular membranes, which could potentially influence their bioavailability .

Result of Action

The result of the action of 4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is the induction of apoptosis in certain cancer cell lines . This leads to the death of these cells, which could potentially limit the growth and spread of the cancer .

Action Environment

The action environment of 4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is likely to be within the cellular environment, given its ability to cross cellular membranes

Propiedades

IUPAC Name |

4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S/c20-13(10-6-8-12(9-7-10)19(21)22)16-15-18-17-14(23-15)11-4-2-1-3-5-11/h1-9H,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHSCFJNMAXIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5831601.png)

![2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)

![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)

![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)